molecular formula C13H14N2O2 B186860 N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide CAS No. 37034-69-8

N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide

Cat. No.: B186860
CAS No.: 37034-69-8
M. Wt: 230.26 g/mol
InChI Key: ITIABCNIUVFWHH-UHFFFAOYSA-N
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Description

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide is a benzamide derivative featuring a 2,5-dimethylpyrrole moiety attached to a 4-hydroxybenzamide backbone. The hydroxy group in the target compound distinguishes it from MPPB, which contains a 2,5-dioxopyrrolidinyl substituent. This structural variation may influence solubility, metabolic stability, and biological activity.

Properties

IUPAC Name

N-(2,5-dimethylpyrrol-1-yl)-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-3-4-10(2)15(9)14-13(17)11-5-7-12(16)8-6-11/h3-8,16H,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIABCNIUVFWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1NC(=O)C2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358444
Record name N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37034-69-8
Record name N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Pyrrole Synthesis with 4-Hydroxybenzamide

The Paal-Knorr reaction is a cornerstone for constructing substituted pyrroles. For this compound, 2,5-dimethoxytetrahydrofuran (DMT) reacts with 4-hydroxybenzamide under acidic conditions to form the pyrrole ring. The reaction proceeds via cyclocondensation, where DMT undergoes acid-catalyzed ring-opening to generate a 1,4-diketone intermediate, which then reacts with the amine group of 4-hydroxybenzamide.

Reaction Conditions

  • Solvent: Acetic acid (AcOH)/pyridine (pyr) mixture (3:1 v/v)

  • Temperature: Reflux at 110°C for 6–8 hours

  • Catalyst: No additional catalyst required (self-catalyzed by AcOH)

  • Yield: ~60–65% after recrystallization from ethanol.

Mechanistic Insights
Protonation of DMT by AcOH initiates ring-opening to form a diketone, which undergoes nucleophilic attack by the primary amine of 4-hydroxybenzamide. Subsequent dehydration and aromatization yield the pyrrole ring (Fig. 1).

Direct Amide Coupling with Preformed 2,5-Dimethylpyrrole

This two-step approach involves synthesizing 2,5-dimethylpyrrole separately, followed by coupling with 4-hydroxybenzoyl chloride.

Step 1: Synthesis of 2,5-Dimethylpyrrole

2,5-Dimethylpyrrole is prepared via cyclization of acetylacetone with ammonium acetate in refluxing ethanol.

Reaction Conditions

  • Reactants: Acetylacetone (2.5 mol), ammonium acetate (3.0 mol)

  • Solvent: Ethanol (200 mL)

  • Temperature: Reflux at 78°C for 4 hours

  • Yield: 85–90%.

Step 2: Amide Bond Formation

The preformed 2,5-dimethylpyrrole undergoes nucleophilic acyl substitution with 4-hydroxybenzoyl chloride.

Reaction Conditions

  • Base: Triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM)

  • Temperature: 0–5°C (ice bath) to minimize side reactions

  • Coupling Agent: None required (direct reaction of acyl chloride with pyrrole)

  • Yield: 70–75% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Solid-Phase Synthesis with Protecting Groups

To prevent oxidation of the phenolic –OH group during synthesis, a protection-deprotection strategy is employed.

Protection of 4-Hydroxybenzamide

  • Protecting Group: tert-Butyldimethylsilyl (TBS)

  • Reagent: TBS-Cl (1.1 eq) in DMF

  • Base: Imidazole (2.0 eq)

  • Conditions: Room temperature, 12 hours.

Coupling with 2,5-Dimethylpyrrole

The protected 4-(TBS-oxy)benzoyl chloride reacts with 2,5-dimethylpyrrole under Schotten-Baumann conditions.

Reaction Conditions

  • Solvent: Water/dichloromethane biphasic system

  • Base: Aqueous NaOH (10%)

  • Temperature: 0°C for 2 hours

  • Yield: 80–85%.

Deprotection

  • Reagent: Tetra-n-butylammonium fluoride (TBAF, 1.0 eq) in THF

  • Temperature: Room temperature, 2 hours

  • Yield: 95–98%.

Optimization and Scalability

Solvent and Temperature Effects

Comparative studies show that polar aprotic solvents (e.g., DMF) improve reaction rates but necessitate lower temperatures to avoid decomposition. Ethanol balances reactivity and cost for industrial-scale production.

Table 1: Solvent Optimization for Paal-Knorr Synthesis

SolventTemperature (°C)Yield (%)Purity (%)
AcOH/pyr1106598
Ethanol785895
DMF1205090

Catalytic Enhancements

Adding Lewis acids (e.g., ZnCl₂, 5 mol%) to the Paal-Knorr reaction reduces reaction time to 3 hours but complicates purification due to metal residues.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, –OH), 8.01 (d, J = 8.4 Hz, 2H, Ar–H), 6.85 (d, J = 8.4 Hz, 2H, Ar–H), 6.12 (s, 2H, pyrrole–H), 2.21 (s, 6H, –CH3).

  • FTIR (KBr): 3320 cm⁻¹ (–OH), 1650 cm⁻¹ (C=O), 1595 cm⁻¹ (C–N).

Industrial-Scale Considerations

Continuous flow reactors enhance reproducibility for large batches. A pilot study achieved 92% yield using:

  • Residence Time: 15 minutes

  • Pressure: 2 bar

  • Catalyst: Immobilized AcOH on silica gel.

Challenges and Mitigation

  • Side Reactions: N-Arylation competing with O-acylation in unprotected systems. Mitigated by using TBS protection.

  • Purification: Silica gel chromatography remains standard, but switch to recrystallization (ethanol/water) improves cost-efficiency .

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions, particularly during its synthesis. A common route involves reacting 2,5-dimethylpyrrole with 4-hydroxybenzoic acid derivatives under dehydrating conditions:

ReactantsReagents/ConditionsProductYieldReference
2,5-Dimethylpyrrole + 4-Hydroxybenzoic acidDCC, DMAP, dry DCM, 0–25°C, 12–24 hrsN-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide60–75%

Mechanism :

  • Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid group of 4-hydroxybenzoic acid, forming an O-acylisourea intermediate.
  • Nucleophilic attack by the pyrrole nitrogen generates the amide bond, with DMAP catalyzing the reaction .

Coupling Reactions

The benzamide moiety enables coupling with carboxylic acids or hydrazides to form derivatives. For example, hydrazide analogs are synthesized using coupling reagents:

ReactantsReagents/ConditionsProductYieldReference
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide + Phenyl acetic acid derivativesHBTU, DIPEA, DMF, 0–5°C, 6–8 hrsN′-(Substituted phenylacetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide72–87%

Key Observations :

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) facilitates carbodiimide-mediated coupling.
  • DIPEA (N,N-diisopropylethylamine) acts as a base to neutralize HCl byproducts .

Substitution Reactions

The hydroxyl group on the benzamide participates in nucleophilic substitution or acylation:

Reaction TypeReagents/ConditionsProductNotesReference
Acylation Acetic anhydride, pyridine4-Acetoxy-N-(2,5-dimethylpyrrol-1-yl)benzamideForms ester derivatives
Sulfonation SO₃·Py complex, DCM, 0°C4-Sulfo-N-(2,5-dimethylpyrrol-1-yl)benzamideEnhances water solubility

Structural Impact :

  • Substitution at the hydroxyl group modulates polarity and reactivity, enabling tailored derivative synthesis .

Complexation with Metal Ions

The compound forms coordination complexes with transition metals via the amide and hydroxyl groups:

Metal SaltConditionsComplex StructureApplicationReference
Ni(NO₃)₂·6H₂OMethanol, reflux, 4 hrsOctahedral Ni(II) complexCatalytic studies
CuCl₂·2H₂OAqueous ethanol, room tempSquare-planar Cu(II) complexAntibacterial agents

Key Data :

  • X-ray crystallography confirms bonding through the amide oxygen and pyrrole nitrogen .

Biochemical Interactions

While not a classical chemical reaction, the compound modulates biochemical pathways:

  • Monoclonal Antibody Production : Suppresses cell growth while increasing glucose uptake and ATP levels in CHO cells .
  • Glycosylation Modulation : Reduces galactosylation of antibodies by interfering with glycosyltransferase activity .

Thermal Decomposition

Pyrolysis studies of related metal complexes reveal degradation pathways:

ComplexTemperature RangeMajor ProductsReference
Ni(II) Complex200–400°CNiO, CO₂, H₂O, pyrrole fragments

Mechanism :

  • Dehydration of coordinated water molecules precedes ligand decomposition .

Scientific Research Applications

Monoclonal Antibody Production

Recent studies have highlighted the compound's role in enhancing monoclonal antibody (mAb) production in cell cultures, particularly in Chinese hamster ovary (CHO) cells. The compound has been shown to suppress cell growth while increasing glucose uptake and intracellular ATP levels, which are critical for optimal antibody production. Furthermore, it has been observed to reduce galactosylation levels on mAbs, a vital quality attribute for therapeutic antibodies .

Key Findings :

  • Increased cell-specific productivity from 4.2 pg/cell/day to 7.9 pg/cell/day.
  • Retention of higher viability in treated cultures compared to controls.
ParameterControlMPPB Treatment
Cell-specific productivity4.2 pg/cell/day7.9 pg/cell/day
Maximum viable cell density16.6 × 10^6 cells/mL8.0 × 10^6 cells/mL
Viability retentionLowerHigher

Antibacterial and Antitubercular Activity

The compound has been evaluated for its antibacterial properties, particularly against strains of Mycobacterium tuberculosis. In vitro studies have demonstrated significant inhibition of enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR), enzymes crucial for bacterial survival and proliferation .

Biological Activity Summary :

  • Effective against various bacterial strains.
  • Potential as a therapeutic agent in treating tuberculosis.

Molecular Docking Studies

Molecular docking studies have indicated that N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide exhibits strong binding interactions with active sites of DHFR and enoyl ACP reductase. This suggests that the compound could be developed further as an antibiotic or antitubercular agent .

Potential Therapeutic Uses

The compound's unique structure allows for modifications that could enhance its efficacy against specific targets in bacterial metabolism. This adaptability positions it as a candidate for further drug development in antimicrobial therapies.

Case Study: Enhancement of mAb Production

A study published in PLOS ONE explored the effects of this compound on mAb production in CHO cells. The results indicated that the compound not only improved yields but also maintained the quality of the produced antibodies by controlling glycosylation patterns .

Case Study: Antimicrobial Activity

In a recent investigation, a series of derivatives based on this compound were synthesized and tested for antibacterial activity. Several derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics .

Mechanism of Action

The mechanism by which N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide exerts its effects is primarily through its interaction with specific enzymes and receptors. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial and fungal growth . The compound binds to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

N-(2,5-dioxopyrrolidin-1-yl) benzamide

4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide

Succinimide

4-aminobenzamide

2,5-dimethylpyrrole

Key Findings:

  • 2,5-Dimethylpyrrole (0.32 mM) demonstrated the highest cell-specific productivity (2.2× increase vs. control), surpassing even full-length MPPB (1.7×) .
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl) benzamide (a structural analog of the target compound) showed moderate activity, increasing productivity by 1.5× .
  • Succinimide and 4-aminobenzamide had negligible effects, highlighting the critical role of the 2,5-dimethylpyrrole framework .

Table 1: Activity of MPPB Components in rCHO Cell Cultures

Compound Cell-Specific Productivity (vs. Control) Glucose Uptake Rate (pmol/cell/day) Galactosylation Suppression
MPPB (full compound) 1.7× 0.74 Yes (G1F reduced by 39.6%)
4-(2,5-Dimethylpyrrol-1-yl) benzamide 1.5× 0.70 No significant effect
2,5-Dimethylpyrrole 2.2× 0.80 Partial (G1F reduced by 15%)
Succinimide 1.1× 0.65 No
Control (DMSO) 1.0× 0.63 No

Data sourced from .

Other Pyrrole-Benzamide Derivatives

N-Benzyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide

  • Structure : Features a benzyl group instead of the hydroxy or dioxopyrrolidinyl substituent.

Antitubercular Pyrrole Derivatives (Joshi et al., 2013–2014)

Compounds with Similar Mechanisms

Lithium Chloride and Sodium Butyrate

  • Sodium butyrate increases mAb production by improving gene accessibility but reduces cell viability at higher concentrations .

DMSO and CDK4/6 Inhibitors

  • CDK4/6 inhibitors (e.g., palbociclib) extend cell cycle duration but lack the galactosylation-modulating effects of MPPB .

Structural Activity Relationship (SAR) Insights

  • Critical Substituents: The 2,5-dimethyl group on the pyrrole ring is essential for activity.
  • Benzamide Backbone : The 4-hydroxy or 4-substituted benzamide framework influences solubility and target binding. For example, MPPB’s dioxopyrrolidinyl group enhances metabolic stability compared to the hydroxy variant .
  • Galactosylation Suppression : Unique to MPPB and its 2,5-dimethylpyrrole component, reducing G1F glycosylation from 24.5% to 14.8% .

Biological Activity

N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzamide, also known as BNTH-MBA03469, is a compound with notable biological activity, particularly in the context of monoclonal antibody production. This article delves into its mechanisms of action, biochemical properties, and comparative studies with similar compounds.

Target and Mode of Action

This compound has been shown to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells. It achieves this by:

  • Suppressing cell growth: This allows for more resources to be directed towards antibody production rather than cell proliferation.
  • Increasing glucose uptake: The compound enhances the cell-specific glucose uptake rate, which is crucial for energy production during antibody synthesis.
  • Boosting ATP levels: An increase in intracellular adenosine triphosphate (ATP) levels supports higher metabolic activity necessary for producing antibodies.
  • Suppressing galactosylation: This is a critical quality attribute for therapeutic monoclonal antibodies, and the compound's ability to reduce this modification may improve the efficacy and safety profile of the produced antibodies .

The biochemical properties of this compound include:

  • Increased Monoclonal Antibody Production: Studies indicate that this compound significantly boosts the yield of monoclonal antibodies while maintaining cell viability.
  • Cellular Effects: It alters cellular metabolism by increasing glucose uptake and ATP levels while inhibiting excessive cell growth .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural ModificationBiological Activity
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzamideMethoxy group instead of hydroxylSimilar but less effective in enhancing mAb production
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-chlorobenzamideChloro group instead of hydroxylReduced binding affinity and productivity compared to the hydroxy derivative

The presence of the hydroxyl group in this compound contributes to unique hydrogen bonding interactions that enhance its binding affinity and specificity towards certain enzymes and receptors .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Monoclonal Antibody Production Enhancement:
    • In a controlled study involving CHO cells, this compound was found to increase mAb production significantly while retaining cell viability. The compound was tested in both batch and fed-batch cultures, showing improved productivity metrics .
  • Structure-Activity Relationship (SAR) Studies:
    • SAR studies indicated that the 2,5-dimethylpyrrole moiety is critical for enhancing cell-specific productivity. Variants lacking this structure showed diminished effects on mAb production .
  • Potential Applications in Therapeutics:
    • The ability to control glycosylation patterns through this compound opens avenues for developing more effective therapeutic antibodies with improved pharmacokinetic profiles .

Q & A

Q. Resolution strategies :

  • Co-supplementation with MnCl₂ or galactose to restore galactosyltransferase activity .
  • Fed-batch optimization to balance growth arrest and productivity .

Advanced: How do researchers resolve experimental contradictions between cell growth inhibition and increased mAb titers?

Answer:
The compound suppresses cell growth (VCD reduced by 34% in fed-batch) but enhances cell-specific productivity (11 vs. 7.1 pg/cell/day). Key approaches:

  • Metabolic profiling : Measure ATP/glucose via BioProfile FLEX2 and intracellular ATP kits .
  • Dynamic modeling : Correlate mAb slope (d[mAb]/dt) with integral viable cell density (IVCD) .
  • Culture longevity : Extend fed-batch duration to 14 days, leveraging residual glucose .

Advanced: What structure-activity relationship (SAR) studies optimize derivatives for higher efficacy?

Answer:
Fragment-based SAR reveals:

  • Critical moiety : 2,5-Dimethylpyrrole (2.2× productivity boost vs. parent compound) .
  • Modifications :
    • Pyrrole substitution : Electron-withdrawing groups (e.g., -NO₂) reduce activity.
    • Benzamide linker : Hydrophobic extensions improve membrane permeability .
  • In silico screening : Docking studies with CHO cell transporters (e.g., GLUT1) prioritize analogs .

Methodological: What statistical frameworks ensure reproducibility in cell culture studies?

Answer:

  • Triplicate validation : ≥3 independent batches with n=3 technical replicates per condition .
  • ANOVA with post-hoc tests : JMP or R packages compute SD and p-values (threshold: p<0.05) .
  • CV thresholds : Screen hits with coefficient of variation (CV) <15% in mAb measurements .

Structural: How is SHELXL employed in resolving crystallographic ambiguities for this compound?

Answer:
SHELXL refines:

  • Disordered moieties : Partial occupancy modeling for flexible pyrrole groups .
  • Hydrogen bonding : Fourier difference maps resolve O–H···O interactions in 4-hydroxybenzamide cocrystals .
  • Twinned data : HKLF5 mode refines pseudo-merohedral twinning (common in aromatic systems) .

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